N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-dimethoxybenzamide
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Overview
Description
This compound is characterized by its unique structure, which includes a quinoline moiety and multiple methoxy groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a series of reactions involving the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Coupling Reactions: The final step involves coupling the quinoline derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the target compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline moiety to its corresponding dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, Friedel-Crafts acylation reagents
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, affecting their function and leading to various biological effects.
Pathways Involved: It may interfere with DNA replication, inhibit enzyme activity, or modulate receptor signaling pathways, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine, chloroquine, and ciprofloxacin share the quinoline core and exhibit similar biological activities.
Methoxybenzamides: Compounds such as metoclopramide and domperidone contain the benzamide moiety and are used in medicinal chemistry
Uniqueness
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-dimethoxybenzamide is unique due to its specific combination of the quinoline and benzamide moieties, along with multiple methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-27-16-7-8-18(29-3)20-15(16)11-14(22(26)24-20)9-10-23-21(25)13-5-6-17(28-2)19(12-13)30-4/h5-8,11-12H,9-10H2,1-4H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMVPFWPFFDWFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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